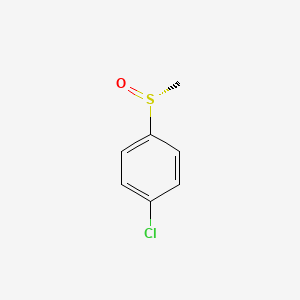

4-Chlorophenyl methyl sulfoxide, (R)-

Description

Significance of Chiral Sulfoxides in Modern Organic Synthesis and Stereochemistry

Chiral sulfoxides are organosulfur compounds featuring a stereogenic sulfur atom, which imparts chirality to the molecule. The sulfinyl group's high configurational stability at room temperature, coupled with the distinct steric and electronic properties of its substituents (a lone pair of electrons, an oxygen atom, and two different organic residues), makes it an effective chiral auxiliary. illinois.edu Chiral auxiliaries are compounds that can be temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer of the product. sigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.com

The utility of chiral sulfoxides extends across various asymmetric transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. illinois.edu They have been instrumental in the diastereoselective reduction of β-ketosulfoxides and in aldol-type condensation reactions. illinois.edu The ability of the sulfinyl group to coordinate with Lewis acids often leads to highly ordered transition states, which is crucial for achieving high levels of stereocontrol. illinois.edu

Furthermore, the enantiopure sulfoxide (B87167) motif is a key pharmacophore in several pharmaceutical compounds. acs.org A notable example is esomeprazole, the (S)-enantiomer of omeprazole, which is a widely used proton pump inhibitor. researchgate.net The biological activity of such drugs is often dependent on the specific configuration of the chiral sulfur center, highlighting the importance of enantioselective synthesis in medicinal chemistry. nih.gov The demand for enantiomerically pure sulfoxides has therefore spurred significant research into their synthesis and application. researchgate.net

Overview of (R)-4-Chlorophenyl Methyl Sulfoxide as a Key Enantiomer in Research

(R)-4-Chlorophenyl methyl sulfoxide is a specific chiral sulfoxide that has been a subject of study, particularly in the context of biocatalytic synthesis. While not as extensively used as a chiral auxiliary as some other aryl methyl sulfoxides, its synthesis serves as an important example of the power and selectivity of modern enzymatic methods.

The primary route to obtaining enantiomerically pure (R)-4-Chlorophenyl methyl sulfoxide is through the kinetic resolution of its racemic mixture. Kinetic resolution is a technique used to separate a mixture of enantiomers based on the different rates at which they react with a chiral catalyst or reagent. nih.gov In the case of sulfoxides, enzymes such as methionine sulfoxide reductases (Msr) have proven to be highly effective. nih.govnih.gov Specifically, methionine sulfoxide reductase A (MsrA) has been shown to selectively reduce the (S)-enantiomer of various aryl methyl sulfoxides, leaving the (R)-enantiomer unreacted and thus isolated with high enantiomeric purity. nih.govnih.gov Studies have demonstrated that this method is applicable to sulfoxides with halogen substituents on the aromatic ring, including 4-chlorophenyl methyl sulfoxide, yielding the (R)-sulfoxide with high enantiomeric excess (ee). nih.gov

The table below summarizes the properties of (R)-4-Chlorophenyl methyl sulfoxide.

| Property | Value |

| Chemical Formula | C₇H₇ClOS |

| Molecular Weight | 174.65 g/mol |

| Stereochemistry | (R) / Absolute |

| Appearance | White to off-white solid |

| SMILES | CS@+[O-] |

| InChIKey | UBDUBBTYCRJUHW-SNVBAGLBSA-N |

Data sourced from public chemical databases. nih.govnih.gov

The research focus on this compound is often centered on the development and optimization of biocatalytic systems capable of producing enantiopure sulfoxides, which are valuable for both academic and industrial applications. nih.gov

Historical Development of Stereoselective Approaches to Sulfoxide Synthesis

The recognition of the stereogenic nature of the sulfur atom in sulfoxides dates back to the early 20th century, but it was the development of practical synthetic methods that brought them to the forefront of asymmetric synthesis.

A landmark achievement was the Andersen synthesis, first reported in 1962. illinois.edu This method involves the reaction of a diastereomerically pure menthyl sulfinate ester with a Grignard reagent. illinois.eduacs.org The nucleophilic substitution occurs with complete inversion of configuration at the sulfur atom, allowing for the predictable synthesis of chiral sulfoxides with high enantiomeric purity. illinois.edu This approach remains a widely used and reliable method for preparing a variety of simple sulfoxides.

In the 1980s, a significant advancement came with the development of catalytic asymmetric oxidation of prochiral sulfides. The groups of Kagan and Modena independently adapted the Sharpless asymmetric epoxidation conditions for sulfide (B99878) oxidation. acsgcipr.org The "Kagan-Modena" oxidation typically uses a titanium(IV) isopropoxide catalyst, a chiral ligand like diethyl tartrate (DET), and a hydroperoxide oxidant. researchgate.netacsgcipr.org This method provided a more direct route to chiral sulfoxides from readily available sulfides.

The quest for more efficient and environmentally benign methods has led to the rise of biocatalysis. acsgcipr.org Enzymes such as monooxygenases and peroxidases have been employed for the asymmetric oxidation of sulfides. acsgcipr.org More recently, as mentioned for (R)-4-chlorophenyl methyl sulfoxide, the kinetic resolution of racemic sulfoxides using sulfoxide reductases like MsrA and DMSO reductase has emerged as a powerful alternative, offering excellent enantioselectivity for producing both (R)- and (S)-sulfoxides. nih.govnih.govrsc.org

The progression of these synthetic strategies is summarized in the table below.

| Method | Year of Development | Description | Key Features |

| Andersen Synthesis | 1962 | Nucleophilic substitution of a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate) with an organometallic reagent (e.g., Grignard). | High enantiopurity, predictable stereochemistry (inversion). |

| Kagan-Modena Oxidation | 1984 | Catalytic asymmetric oxidation of prochiral sulfides using a titanium/diethyl tartrate complex and a hydroperoxide oxidant. | Direct catalytic route from sulfides to chiral sulfoxides. |

| Biocatalytic Oxidation | Late 20th Century | Use of enzymes (e.g., monooxygenases, peroxidases) to catalyze the enantioselective oxidation of sulfides. | High selectivity, mild and environmentally friendly conditions. |

| Enzymatic Kinetic Resolution | Early 21st Century | Use of enzymes (e.g., MsrA, DMSO reductase) to selectively reduce one enantiomer of a racemic sulfoxide, allowing isolation of the other. | Excellent enantioselectivity for a broad range of substrates. |

This historical evolution reflects the broader trends in organic chemistry towards more sophisticated, efficient, and sustainable methods for controlling molecular chirality.

Properties

CAS No. |

28227-63-6 |

|---|---|

Molecular Formula |

C7H7ClOS |

Molecular Weight |

174.65 g/mol |

IUPAC Name |

1-chloro-4-[(R)-methylsulfinyl]benzene |

InChI |

InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1 |

InChI Key |

UBDUBBTYCRJUHW-SNVBAGLBSA-N |

Isomeric SMILES |

C[S@@](=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Enantioselective Synthesis of R 4 Chlorophenyl Methyl Sulfoxide

Asymmetric Oxidation Methodologies

The primary route for the enantioselective synthesis of chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 4-chlorophenyl methyl sulfide. This transformation requires a chiral catalyst or reagent that can differentiate between the two lone pairs of electrons on the sulfur atom, selectively delivering an oxygen atom to one face of the sulfide.

Catalytic asymmetric sulfoxidation using chiral metal complexes is a highly effective strategy. Various transition metals have been employed to catalyze this reaction, offering different levels of enantioselectivity and yield depending on the metal center, the chiral ligand, and the oxidant used. The following sections detail the application of titanium, vanadium, iron, manganese, and molybdenum-based catalytic systems for the synthesis of (R)-4-Chlorophenyl methyl sulfoxide (B87167).

Titanium complexes are among the most successful and widely used catalysts for the asymmetric oxidation of sulfides. The pioneering work in this area was based on modifications of the Sharpless asymmetric epoxidation catalyst.

One of the foundational systems, developed by Kagan and Modena, utilizes a complex of titanium(IV) isopropoxide (Ti(Oi-Pr)4), (R,R)-diethyl tartrate ((R,R)-DET), and water. When this system was applied to the oxidation of 4-chlorophenyl methyl sulfide using tert-butyl hydroperoxide (TBHP) as the oxidant, the corresponding (R)-sulfoxide was obtained with a good enantiomeric excess (ee).

Later advancements introduced chiral salen ligands in complex with titanium. These titanium-salen complexes have demonstrated exceptional enantioselectivity. For instance, the oxidation of 4-chlorophenyl methyl sulfide using a specific titanium-salen complex with urea-hydrogen peroxide (UHP) as the oxidant afforded (R)-4-chlorophenyl methyl sulfoxide in excellent yield and nearly perfect enantioselectivity.

| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) (Configuration) |

|---|---|---|---|---|---|---|

| Ti(Oi-Pr)4/H2O | (R,R)-Diethyl Tartrate | TBHP | CH2Cl2 | -20 | 95 | 78 (R) |

| Ti-salen | Chiral Salen | UHP | N/A | 0 | 88 | 99 (R) |

This table is interactive. Click on the headers to sort.

Vanadium complexes, particularly those involving chiral Schiff base ligands, have emerged as powerful catalysts for asymmetric sulfoxidation. A common precursor for these catalysts is vanadyl acetylacetonate (B107027) (VO(acac)2), which is combined with a chiral ligand derived from an amino alcohol and a salicylaldehyde (B1680747) derivative.

These systems are known for their high catalytic activity, often operating with hydrogen peroxide (H2O2) as a green oxidant. Research has shown that the choice of the Schiff base ligand is crucial for achieving high enantioselectivity. For example, a system employing a chiral Schiff base derived from (R)-tert-leucinol and 3,5-diiodosalicylaldehyde (B1329479) has proven highly effective for the asymmetric oxidation of various alkyl aryl sulfides. While specific data for 4-chlorophenyl methyl sulfide is not detailed in all literature, the oxidation of the structurally similar 4-bromophenyl methyl sulfide using this system proceeds with excellent yield and enantioselectivity. The use of an (R)-ligand consistently yields the (R)-sulfoxide, making this method directly applicable for the synthesis of (R)-4-chlorophenyl methyl sulfoxide.

| Catalyst Precursor | Chiral Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) (Configuration) |

|---|---|---|---|---|---|---|

| VO(acac)2 | (R)-2-(N-3,5-diiodosalicylidene)amino-3,3-dimethyl-1-butanol | H2O2 | CHCl3 | 0 | 88 | >99 (R) |

Data for the analogous substrate 4-bromophenyl methyl sulfide. This system is reported to be highly effective for simple alkyl aryl sulfides.

Iron is an attractive metal for catalysis due to its abundance, low cost, and low toxicity. Chiral iron complexes have been successfully developed for the enantioselective oxidation of sulfides. A notable system developed by Bolm and colleagues employs iron(III) acetylacetonate (Fe(acac)3) in combination with a chiral N,N'-dioxide ligand or a Schiff base.

Using aqueous hydrogen peroxide as the oxidant, this iron-based catalyst, enhanced by the addition of an additive like p-methoxybenzoic acid, effectively converts 4-chlorophenyl methyl sulfide to its corresponding sulfoxide. This method provides high enantioselectivity and good yields under mild conditions. wiley-vch.de

| Catalyst Precursor | Chiral Ligand | Additive | Oxidant | Yield (%) | ee (%) (Configuration) |

|---|---|---|---|---|---|

| Fe(acac)3 | Chiral Schiff Base | p-Methoxybenzoic acid | H2O2 (35%) | 60 | 92 (R) |

This table is interactive. Click on the headers to sort.

Manganese-salen complexes are well-known catalysts for various asymmetric transformations, including the oxidation of sulfides. These catalysts have demonstrated good activity and enantioselectivity for the conversion of alkyl aryl sulfides to chiral sulfoxides. wiley-vch.de

Typically, an oxidant such as iodosobenzene (B1197198) (PhIO) is used in conjunction with the chiral Mn(III)-salen complex. While these systems have been shown to be effective, with enantiomeric excesses reaching up to 90% for substrates like 2-nitrophenyl methyl sulfoxide, specific research findings detailing the application of manganese-based catalysts to the synthesis of (R)-4-chlorophenyl methyl sulfoxide are not extensively reported in the surveyed literature. However, the general efficacy of these catalysts suggests their potential applicability for this specific transformation.

| Catalyst System | Substrate Example | Oxidant | ee (%) (Configuration) |

|---|---|---|---|

| Chiral Mn(III)-salen | 2-Nitrophenyl methyl sulfide | PhIO | 90 (N/A) |

| Chiral Mn(III) (β-oxo aldiminato) | o-Bromophenyl methyl sulfide | O2 / Pivaldehyde | 70 (N/A) |

Molybdenum complexes have also been explored for enantioselective sulfoxidation, although they are generally reported to provide lower enantioselectivities compared to titanium or vanadium systems. wiley-vch.de One approach involves a catalyst prepared from molybdenum(VI) dioxodichloride (MoO2Cl2) or molybdenyl acetylacetonate (MoO2(acac)2) and a chiral ligand.

For instance, a chiral bis-hydroxamic acid ligand has been used with MoO2(acac)2 and trityl hydroperoxide as the oxidant to synthesize chiral aryl methyl sulfoxides. This system afforded p-tolyl methyl sulfoxide with good yield and 81% ee. wiley-vch.de Another system using a chiral imidazolium-based dicarboxylate ligand with an aqueous molybdenum precursor and H2O2 yielded methyl phenyl sulfoxide with 42% ee. mdpi.com While these systems show promise, specific data for the oxidation of 4-chlorophenyl methyl sulfide is not prominently featured in the reviewed scientific literature.

| Catalyst Precursor | Chiral Ligand | Substrate Example | Oxidant | ee (%) (Configuration) |

|---|---|---|---|---|

| MoO2(acac)2 | Chiral bis-hydroxamic acid | p-Tolyl methyl sulfide | Trityl hydroperoxide | 81 (N/A) |

| [Mo(O)(O2)2(H2O)n] | Chiral imidazolium (B1220033) dicarboxylate | Methyl phenyl sulfide | H2O2 | 42 (R) |

Biocatalytic Approaches to Enantioselective Sulfoxidation

Nucleophilic Substitution on Chiral Sulfinates (Andersen Synthesis)

The Andersen synthesis is a classical and highly reliable method for preparing enantiomerically pure sulfoxides. nih.gov This method does not involve the oxidation of a sulfide but rather the nucleophilic substitution on a diastereomerically pure sulfinate ester. nih.govacs.org The process typically begins with the reaction of a sulfinyl chloride with a chiral alcohol, most famously L-(-)-menthol, to form a mixture of diastereomeric sulfinate esters. libretexts.org These diastereomers can be separated by fractional crystallization. Subsequent reaction of a single, pure diastereomer with an organometallic reagent, such as a Grignard reagent (R-MgX), proceeds with inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide. nih.gov

The key to the Andersen synthesis is the high degree of stereochemical control during the nucleophilic substitution step. The reaction of a Grignard reagent or an organolithium reagent with a chiral sulfinate ester, such as menthyl p-toluenesulfinate, occurs via an Sₙ2-type mechanism at the sulfur center. nih.gov This results in a predictable and clean inversion of the stereochemistry at the sulfur atom.

The initial preparation of the sulfinate esters from a sulfinyl chloride and a chiral alcohol provides a mixture of diastereomers because the sulfur atom is a stereocenter. nih.gov The efficiency of the Andersen synthesis relies on the ability to separate these diastereomers. Diacetone-D-glucose has also been identified as a particularly useful chiral auxiliary for this purpose. nih.govntu.edu.sg The configurational stability of the sulfinate esters allows for their purification, and their subsequent stereospecific conversion provides a powerful tool for accessing a wide variety of enantiopure sulfoxides, including (R)-4-Chlorophenyl methyl sulfoxide. acs.org

Precursor Design and Derivatization Strategies

The foundational Andersen-Toru-Mioskowski synthesis remains a cornerstone for producing enantiopure sulfoxides. This method involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. illinois.edu

A key precursor design strategy involves the use of chiral alcohols, such as (-)-menthol, to form diastereomeric sulfinate esters from an achiral sulfinyl chloride. illinois.edu These diastereomers can then be separated by crystallization. Subsequent nucleophilic substitution at the sulfur atom by a Grignard reagent, for instance, proceeds with complete inversion of configuration, yielding the desired enantiomerically enriched sulfoxide. illinois.edu

For the synthesis of (R)-4-Chlorophenyl methyl sulfoxide, a plausible precursor design would involve the reaction of 4-chlorobenzenesulfinyl chloride with a chiral alcohol to form diastereomeric 4-chlorophenyl sulfinates. After separation, the appropriate diastereomer would be treated with a methylating agent like methylmagnesium bromide.

Modern advancements in precursor design focus on improving the diastereoselectivity of the initial condensation step or developing more efficient separation techniques. illinois.edu While the classic menthol-based approach is effective, its efficiency can be hampered by the often non-diastereoselective initial reaction. illinois.edu

Deracemization and Kinetic Resolution Approaches

Beyond direct asymmetric synthesis, methods starting from the racemic sulfoxide are of significant industrial interest. These techniques include deracemization, which converts a racemate into a single enantiomer, and kinetic resolution, which separates enantiomers based on differential reaction rates. mdpi.comacs.org

Dynamic Kinetic Resolution of Racemic 4-Chlorophenyl Methyl Sulfoxide

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This process requires a catalyst or reagent that can selectively react with one enantiomer while simultaneously facilitating the interconversion of the sulfoxide enantiomers.

While specific DKR protocols for 4-chlorophenyl methyl sulfoxide are not extensively detailed in the provided context, the principles can be applied. For instance, a rhodium-catalyzed hydrogenation has been shown to be effective in the kinetic resolution of vinyl sulfoxides. figshare.com Similarly, enzymatic methods, such as those employing methionine sulfoxide reductase B (MsrB) homologues, have demonstrated high enantioselectivity in the kinetic resolution of a variety of racemic sulfoxides. rsc.org Such biocatalytic systems could potentially be adapted for the DKR of 4-chlorophenyl methyl sulfoxide by integrating a racemization catalyst.

Recent developments have highlighted the use of bifunctional organocatalysts, such as (thio)ureas and squaramides, to promote DKR processes in various asymmetric reactions. mdpi.com These catalysts operate through hydrogen-bonding interactions to selectively activate one enantiomer.

Stereoinversion Techniques for Sulfoxides

Stereoinversion offers another route to enantiopure sulfoxides from a racemic mixture or an undesired enantiomer. While sulfoxides are configurationally stable, inversion at the sulfur center can be induced under specific, often harsh, conditions such as high temperatures or irradiation. illinois.edu

More controlled and synthetically useful stereoinversion methods are desirable. While the provided search results focus more on stereoinversion of alcohols, the principles of nucleophilic substitution with inversion of configuration are fundamental to chiral sulfoxide synthesis, as seen in the Andersen method. illinois.edunih.gov A direct and mild stereoinversion protocol for an existing sulfoxide would be a valuable synthetic tool.

Enantioselective Adsorption and Chromatographic Resolution for Chiral Sulfoxides

Chromatographic resolution is a widely used and effective technique for separating enantiomers of chiral sulfoxides. nih.gov This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of sulfoxide enantiomers. nih.govnih.gov

The separation of 4-chlorophenyl methyl sulfoxide enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a suitable chiral column. For example, a Chiralpak AD-H column with a mobile phase of n-Hexane/Ethanol has been shown to be effective for separating various chiral sulfoxides. nih.gov The choice of mobile phase and column type can significantly impact the resolution and even the elution order of the enantiomers. nih.gov

Recent research has also explored enantioselective adsorption using magnetic functionalized homochiral metal-organic frameworks (MOFs). researchgate.net This technique has shown promise for the rapid enrichment of one enantiomer from a racemic solution. In one study, this method was applied to sulfoxides including 4-chlorophenyl methyl sulfoxide, demonstrating the potential for non-chromatographic resolution. researchgate.net

Below is a table summarizing the chromatographic separation conditions for various chiral sulfoxides, illustrating the commonality of polysaccharide-based columns and alcohol/hexane mobile phases.

| Compound | Chiral Column | Mobile Phase | Resolution (Rs) |

| Sulfoxide 1 | Chiralpak AD-H | n-Hex/EtOH | 6.63 |

| Sulfoxide 2 | Chiralcel OD-H | n-Hex/EtOH | 3.48 |

| Sulfoxide 3 | Chiralpak AS-H | n-Hex/EtOH | 7.46 |

| Sulfoxide 4 | Chiralpak AD-H | n-Hex/EtOH | 8.39 |

| Table adapted from a systematic study on the chromatographic resolution of four chiral sulfoxide drugs. nih.gov |

Another study demonstrated the enantioselective inclusion of chlorophenyl methyl sulfoxides by crystalline (R)-phenylglycyl-(R)-phenylglycine, offering a non-chromatographic method for resolution based on co-crystallization. acs.org

R 4 Chlorophenyl Methyl Sulfoxide As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Asymmetric Induction via Sulfoxide (B87167) Stereocenters

The efficacy of (R)-4-Chlorophenyl methyl sulfoxide as a chiral auxiliary stems from the inherent properties of the sulfinyl group. The sulfur atom in a sulfoxide is a stereogenic center, featuring a tetrahedral geometry with its four different substituents: a lone pair of electrons, an oxygen atom, a methyl group, and a 4-chlorophenyl group. This arrangement results in a conformationally rigid and stable chiral center. illinois.edu

Asymmetric induction is achieved through several key mechanisms. Firstly, the bulky aryl group and the smaller methyl group create a sterically differentiated environment, which biases the approach of incoming reagents to one face of a nearby reactive center (diastereofacial selectivity). Secondly, the lone pairs of electrons on the sulfoxide oxygen can coordinate with Lewis acids or metal cations. illinois.edu This coordination locks the conformation of the substrate, leading to a highly ordered, rigid transition state that dramatically enhances the selectivity of the reaction. By controlling the conformation and sterically shielding one face of the molecule, the sulfoxide group effectively dictates the stereochemical outcome of bond-forming events. illinois.edu

Applications in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereochemical control is a fundamental goal in organic synthesis. (R)-4-Chlorophenyl methyl sulfoxide and its analogues have proven to be adept chiral auxiliaries in achieving this goal across a range of important reaction types. While specific examples often feature the closely related and extensively studied p-tolyl methyl sulfoxide, the principles of induction are directly applicable to the 4-chloro derivative.

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. When a chiral α-sulfinyl ester, such as the acetate (B1210297) derived from an (R)-aryl methyl sulfoxide, is used, the reaction can proceed with high diastereoselectivity. The process involves the formation of a metal enolate, which then reacts with an aldehyde. The stereochemical outcome is controlled by the chiral sulfoxide group, which directs the aldehyde to approach from the less sterically hindered face of the enolate. Chelation between the metal cation, the sulfoxide oxygen, and the enolate oxygen creates a rigid chair-like transition state, leading to the preferential formation of one diastereomer. harvard.edu This strategy provides access to enantiomerically enriched β-hydroxy acids, which are valuable building blocks in organic synthesis.

Table 1: Diastereoselective Aldol-Type Condensation of a Chiral α-Sulfinyl Ester Enolate with Aldehydes This table presents representative data for aldol-type reactions using a chiral p-tolylsulfinyl auxiliary, demonstrating the high levels of diastereoselectivity achievable.

| Aldehyde (R-CHO) | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | >95:5 | 85 |

| Isobutyraldehyde | >95:5 | 70 |

| Acetaldehyde | 90:10 | 75 |

The Michael addition, or conjugate addition, is another key carbon-carbon bond-forming reaction. Chiral vinyl sulfoxides, prepared using auxiliaries like (R)-4-Chlorophenyl methyl sulfoxide, serve as excellent Michael acceptors. The sulfinyl group activates the double bond for nucleophilic attack while simultaneously controlling the facial selectivity. The preferred conformation of the α,β-unsaturated sulfoxide places the bulky aryl group in a position that effectively shields one face of the double bond. Nucleophiles, such as organocuprates or stabilized enolates, are therefore directed to the opposite face, resulting in high diastereoselectivity in the formation of the adduct. nih.gov This methodology has been widely applied to the synthesis of optically active 3-substituted alkanoic acid derivatives and other valuable chiral synthons.

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for constructing cyclic systems with multiple stereocenters. When a chiral vinyl sulfoxide acts as the dienophile, the sulfinyl group exerts profound control over the stereochemical outcome. acs.org The endo/exo selectivity and the diastereofacial selectivity of the cycloaddition are dictated by the chiral auxiliary. The sulfoxide directs the approach of the diene to the less hindered face of the carbon-carbon double bond. acs.org Lewis acid catalysis can further enhance this selectivity by coordinating to the sulfoxide oxygen, leading to a more ordered transition state and often yielding a single diastereomer of the cycloadduct. rsc.org These adducts can then be transformed into a variety of complex, enantiomerically pure cyclic molecules.

Table 2: Diastereoselectivity in the Diels-Alder Reaction of a Chiral (S)-p-tolylsulfinyl-1,4-benzoquinone with Dienes Data showing the effectiveness of a chiral sulfoxide auxiliary in controlling stereochemistry in [4+2] cycloadditions.

| Diene | Lewis Acid | Solvent | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Cyclopentadiene | None | CH₂Cl₂ | 84 | 91 |

| Cyclopentadiene | ZnBr₂ | CH₂Cl₂ | >98 | 85 |

| trans-Piperylene | ZnBr₂ | CH₂Cl₂ | 90 | 75 |

Applications in the Construction of Chiral Heterocycles

Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in natural products and pharmaceuticals. Chiral sulfoxides, particularly in the form of their corresponding sulfinamides, provide an efficient route to these important compounds in enantiopure form. rsc.org The condensation of an aldehyde with an enantiopure aryl sulfinamide, such as (R)-p-toluenesulfinamide, generates a chiral N-sulfinylimine. tandfonline.com

These sulfinimines are versatile intermediates that can undergo diastereoselective nucleophilic additions. For example, the addition of Grignard reagents or enolates to sulfinimines allows for the construction of chiral amine precursors. rsc.org These precursors can then be elaborated through cyclization strategies to yield highly functionalized, enantiomerically pure pyrrolidines and piperidines. nih.govresearchgate.net The sulfinyl group acts as a powerful stereodirecting group during the key bond-forming step and can be easily removed under mild acidic conditions to reveal the final heterocyclic product.

Role in Total Synthesis of Complex Organic Molecules

The ultimate test of a synthetic methodology is its application in the total synthesis of complex, biologically active molecules. Chiral sulfoxide auxiliaries have been instrumental in the stereocontrolled synthesis of numerous natural products. illinois.edu

A notable example is the formal synthesis of (+)-isolaurepan, a marine natural product. In this synthesis, the key stereogenic center was established via the diastereoselective reduction of a β-keto sulfoxide. The chiral sulfoxide auxiliary controlled the approach of the reducing agent, setting the crucial stereochemistry that was carried through the remainder of the synthesis. illinois.edu

Similarly, the total synthesis of the protoberberine alkaloid (-)-(+)-canadine has been achieved using an intramolecular addition to a chiral vinyl sulfoxide. The sulfoxide auxiliary directed the cyclization to form the core heterocyclic structure with the correct absolute stereochemistry, showcasing the power of this methodology to construct complex polycyclic systems.

These examples underscore the value of (R)-4-Chlorophenyl methyl sulfoxide and related aryl sulfoxides as reliable and effective chiral auxiliaries. Their ability to induce high levels of stereocontrol in a variety of fundamental organic transformations makes them indispensable tools for the synthesis of complex chiral molecules.

Strategies for Natural Product Synthesis

Enantioselective Synthesis of Pharmaceutical Intermediates

Similarly, the application of (R)-4-Chlorophenyl methyl sulfoxide in the enantioselective synthesis of pharmaceutical intermediates is not well-documented in the scientific literature. The development of chiral drugs often relies on the use of chiral auxiliaries to establish key stereocenters. However, specific case studies or detailed reports on the use of (R)-4-Chlorophenyl methyl sulfoxide for the synthesis of precursors to active pharmaceutical ingredients (APIs), including data on yields and enantiomeric excess, are not found in available research.

Due to the limited specific data on the application of (R)-4-Chlorophenyl methyl sulfoxide as a chiral auxiliary in the specified fields, data tables detailing research findings cannot be generated.

R 4 Chlorophenyl Methyl Sulfoxide As a Ligand in Asymmetric Catalysis

Design and Synthesis of Chiral Sulfoxide-Containing Ligands

The synthesis of chiral sulfoxide (B87167) ligands generally involves two main approaches: the asymmetric oxidation of a prochiral sulfide (B99878) or the nucleophilic substitution at the sulfur atom of a chiral sulfinylating agent. In the context of (R)-4-chlorophenyl methyl sulfoxide, this enantiomerically pure compound can serve as a precursor for more complex ligand structures. Synthetic strategies could involve the functionalization of the phenyl ring or the methyl group to introduce additional coordinating moieties, such as phosphine (B1218219), amine, or olefin groups. These additional groups can then bind to a metal center, creating a multidentate chiral ligand.

For instance, a common design strategy involves the preparation of hybrid ligands that combine the chiral sulfoxide with another donor group. This can be achieved by ortho-lithiation of the phenyl ring of a protected (R)-4-chlorophenyl methyl sulfoxide, followed by quenching with an appropriate electrophile to introduce a phosphine or an amino group. The resulting bidentate P,S or N,S-ligands can then form stable chelate complexes with transition metals.

Another approach involves the modification of the methyl group. Deprotonation of the methyl group of (R)-4-chlorophenyl methyl sulfoxide can generate a nucleophilic carbanion, which can then be reacted with various electrophiles to introduce new functionalities. This allows for the synthesis of a range of ligands with varying steric and electronic properties.

While specific examples of ligands synthesized directly from (R)-4-chlorophenyl methyl sulfoxide are not extensively documented in the literature, the general principles of chiral sulfoxide ligand synthesis provide a clear framework for its potential utilization.

Coordination Chemistry of Sulfoxide Ligands with Metal Centers

The coordination chemistry of sulfoxide ligands with transition metals is a critical aspect that dictates their effectiveness in asymmetric catalysis. Sulfoxides are ambidentate ligands, meaning they can coordinate to a metal center through either the sulfur or the oxygen atom. nih.gov This dual coordination ability is a key feature that can be exploited in the design of catalytic systems.

The choice of coordination mode is influenced by several factors, including the nature of the metal center (hard or soft), the steric and electronic properties of the sulfoxide ligand, and the presence of other ligands in the coordination sphere. Hard metal centers, such as early transition metals, generally prefer to coordinate to the hard oxygen atom of the sulfoxide. In contrast, soft metal centers, like late transition metals (e.g., palladium, rhodium, platinum), tend to favor coordination through the softer sulfur atom. nih.gov

For ligands derived from (R)-4-chlorophenyl methyl sulfoxide, the presence of the electron-withdrawing chloro group can modulate the electron density on both the sulfur and oxygen atoms, potentially influencing the coordination preference. The coordination of the sulfoxide ligand to the metal center brings the chiral environment of the stereogenic sulfur atom into close proximity with the catalytic site, which is essential for inducing enantioselectivity in the catalyzed reaction.

The ability of sulfoxide ligands to switch between S- and O-coordination can also play a role in the catalytic cycle. nih.gov This hemilabile behavior can allow for the temporary dissociation of one of the coordinating atoms, opening up a coordination site for substrate binding and subsequent transformation.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are valuable tools for determining the coordination mode of sulfoxide ligands. Coordination through the sulfur atom typically results in an increase in the S=O stretching frequency in the IR spectrum, while O-coordination leads to a decrease.

Catalytic Asymmetric Transformations Mediated by Sulfoxide Ligands

Chiral sulfoxide-containing ligands have been successfully employed in a variety of asymmetric catalytic transformations. The close proximity of the chiral sulfur atom to the metal center allows for effective enantiocontrol. While specific catalytic data for ligands derived solely from (R)-4-chlorophenyl methyl sulfoxide is limited, the performance of structurally similar aryl methyl sulfoxide ligands provides valuable insights into their potential applications.

One of the most prominent applications of chiral sulfoxide ligands is in the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. This transformation is of significant interest as chiral sulfoxides are important building blocks in organic synthesis and are present in several pharmaceuticals.

In a typical catalytic system, a transition metal complex of a chiral sulfoxide-containing ligand catalyzes the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or a hydroperoxide, to the sulfide. The chiral environment created by the ligand directs the approach of the sulfide to the metal-oxo or metal-peroxo intermediate, leading to the preferential formation of one enantiomer of the sulfoxide product.

Vanadium and titanium complexes are among the most effective catalysts for this transformation. For example, vanadium complexes with chiral Schiff base ligands derived from amino alcohols and salicylaldehydes have shown high enantioselectivities in the oxidation of various sulfides. While not directly derived from (R)-4-chlorophenyl methyl sulfoxide, these systems demonstrate the potential of chiral ligands in controlling the stereochemical outcome of sulfide oxidation.

The table below summarizes representative results for the enantioselective oxidation of methyl phenyl sulfide using different catalytic systems, illustrating the high levels of enantioselectivity that can be achieved with chiral ligands.

| Catalyst/Ligand | Oxidant | Solvent | Yield (%) | ee (%) |

| Vanadium/Schiff Base | H₂O₂ | CH₂Cl₂ | 95 | 87 |

| Titanium/DET | t-BuOOH | Toluene | 90 | 96 |

| Platinum/Diphosphine | H₂O₂ | H₂O/SDS | 99 | 88 |

Data is illustrative and based on similar catalytic systems.

Beyond sulfide oxidation, chiral sulfoxide ligands have shown promise in a range of other asymmetric catalytic reactions. These include carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations, conjugate additions, and Diels-Alder reactions.

In these reactions, the chiral sulfoxide ligand, coordinated to a metal center (e.g., palladium, rhodium, copper), creates a chiral pocket around the active site. This chiral environment influences the binding of the substrates and the stereochemical course of the key bond-forming step, leading to the formation of enantiomerically enriched products.

For example, palladium complexes of chiral P,S-ligands have been used in asymmetric allylic alkylation reactions, affording products with moderate to high enantioselectivity. Similarly, rhodium complexes of chiral sulfoxide-containing ligands have been employed in the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds.

Stereochemical Characterization and Analytical Methods for R 4 Chlorophenyl Methyl Sulfoxide

Spectroscopic Elucidation of Stereochemistry

Spectroscopic methods provide detailed information on molecular structure and are indispensable for confirming the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. While standard ¹H or ¹³C NMR spectra of a pair of enantiomers are identical, the determination of enantiomeric excess (ee) is achievable through the use of chiral resolving agents. These agents interact with the enantiomers to create transient diastereomeric complexes, which are non-identical and thus distinguishable by NMR.

Two primary strategies are employed:

Chiral Lanthanide Shift Reagents (CLSRs): Complexes such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) can be added to the analyte solution. harvard.edu The chiral sulfoxide (B87167) coordinates to the lanthanide metal center, forming diastereomeric complexes that exhibit different chemical shifts (enantiomeric shift differences). harvard.edu By integrating the separated signals corresponding to each enantiomer, the enantiomeric excess can be accurately calculated. The effectiveness of a particular CLSR can depend on the analyte, solvent, and temperature. harvard.edu

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, transient diastereomeric solvates with the analyte through interactions like hydrogen bonding or dipole-dipole interactions. unipi.it This association leads to a chemically non-equivalent environment for the nuclei of the two enantiomers, resulting in the splitting of NMR signals. This method avoids the line broadening that can sometimes be an issue with paramagnetic lanthanide shift reagents. unipi.it

For (R)-4-Chlorophenyl methyl sulfoxide, the protons on the methyl group or the aromatic protons closest to the stereogenic sulfur center would be the most likely to show observable separation upon interaction with a chiral resolving agent.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. uantwerpen.be It measures the differential absorption of left and right circularly polarized light by a chiral molecule. springernature.com A pair of enantiomers will produce CD spectra that are mirror images of each other.

The absolute configuration of aryl methyl sulfoxides can be reliably assigned by comparing the experimental CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. acs.org This chiroptical method offers a practical alternative to more complex techniques and avoids the necessity of crystallization. springernature.comacs.org Vibrational Circular Dichroism (VCD), an infrared-based equivalent, is also exceptionally sensitive to molecular structure and can be used for absolute configuration assignment. uantwerpen.be

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. uantwerpen.bespringernature.com The method relies on the diffraction of X-rays by a single, well-ordered crystal.

To determine the absolute configuration, the phenomenon of anomalous (or resonant) scattering is utilized. nih.goved.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal (like sulfur or chlorine), it creates small but measurable differences in the intensities of Friedel pairs—reflections that are otherwise symmetrically equivalent. nih.gov Analysis of these differences allows for the definitive assignment of the absolute stereochemistry. nih.gov While being the most powerful method, its primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. springernature.com

Chromatographic Techniques for Enantiomeric Analysis

Chromatographic methods are the most widely used techniques for separating enantiomers and quantifying the enantiomeric purity of a chiral substance.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the enantiomers of chiral sulfoxides and determining their enantiomeric excess. nih.govnih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers.

The most successful CSPs for sulfoxides are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. mdpi.com These phases, available under commercial names like Chiralcel® and Chiralpak®, possess chiral grooves and cavities where the enantiomers can bind transiently through a combination of hydrogen bonds, π-π stacking, and dipole-dipole interactions. mdpi.com One enantiomer will have a stronger or more prolonged interaction with the CSP, causing it to travel more slowly through the column and elute later, thus achieving separation. acs.org The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.

Table 1: Representative Chiral HPLC Conditions for Aryl Methyl Sulfoxide Analysis Note: These are typical conditions; optimization is required for specific analytes.

| Parameter | Description |

|---|---|

| Column | Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IC |

| Mobile Phase | Mixtures of n-hexane and isopropanol (B130326) (e.g., 90:10, 80:20) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV spectroscopy (e.g., at 254 nm) |

| Temperature | Ambient (e.g., 20-25 °C) |

Chiral Gas Chromatography (GC) is another effective method for the enantioseparation of volatile chiral compounds. For chiral sulfoxides, this technique typically employs capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz

Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include guest molecules in their cavity. mdpi.com Derivatized cyclodextrins are dissolved in a polysiloxane polymer to create the stationary phase. mst.eduresearchgate.net Enantioseparation occurs based on the differential stability of the transient diastereomeric inclusion complexes formed between the sulfoxide enantiomers and the chiral cyclodextrin selector. mdpi.com Factors such as the type of cyclodextrin derivative, column temperature, carrier gas flow rate, and the polarity of the stationary phase polymer all influence the degree of separation. mst.edu This method is highly sensitive and can provide excellent resolution for suitable analytes. researchgate.net

Table 2: Representative Chiral GC Conditions for Chiral Compound Analysis Note: These conditions are general and applicable to the separation of various chiral molecules, including sulfoxides.

| Parameter | Description |

|---|---|

| Column | Cyclodextrin-based CSPs (e.g., Rt-βDEX, Chirasil-Dex) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 200 - 250 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 180 °C) |

| Detector | Flame Ionization Detector (FID) |

Mechanistic and Computational Investigations of Reactions Involving R 4 Chlorophenyl Methyl Sulfoxide

Reaction Mechanism Studies Related to Sulfoxide (B87167) Stereocenters

The sulfur atom in a sulfoxide is a stereocenter, and its configuration can profoundly influence the course of chemical reactions. Mechanistic studies are crucial for understanding how this chirality is transferred or how it directs the formation of new stereocenters.

Rearrangement Reactions Involving Sulfoxides

Aryl sulfoxides can undergo various rearrangement reactions, often proceeding through highly organized transition states where the stereochemistry at the sulfur atom is critical.

One significant class of these reactions involves sigmatropic rearrangements. For instance, the coupling of aryl sulfoxides with phenols, activated by trifluoroacetic anhydride, proceeds through a cascade that includes an interrupted Pummerer reaction followed by a rate-determining sigmatropic rearrangement to form biaryls. Mechanistic investigations combining NMR experiments and theoretical calculations have shown that for electron-rich phenols, this rearrangement is highly asynchronous and proceeds in a stepwise manner rather than a concerted one.

Another powerful transformation is the-rearrangement of aryl sulfoxides, which serves as an effective method for dearomatization. This protocol allows for the construction of complex dearomative sulfonium (B1226848) species. Mechanistic studies have been instrumental in elucidating the key intermediates and explaining the high chemo-, regio-, and stereoselectivity observed in these reactions. Similarly, a photocatalytic, multicomponent asymmetric sulfinyl-Smiles rearrangement has been developed using chiral sulfoxides. This process involves a radical addition, a stereocontrolled 1,5-aryl migration through a six-membered spirocyclic intermediate, and subsequent C-S bond formation, all while retaining the stereochemical information from the starting sulfoxide.

The base-induced-sigmatropic rearrangement of enantiopure 2-sulfinyl dienes has also been studied. This reaction proceeds via allylic deprotonation to form a bis-allylic sulfoxide anion intermediate, which, after protonation, undergoes the sulfoxide-sulfenate rearrangement. The stereocontrol is dictated solely by the sulfoxide group, leading to high enantioselectivity in the resulting dienyl diols.

Elimination Reactions of Sulfoxides

Sulfoxides can undergo thermal syn-elimination, also known as an Ei (Elimination Internal) reaction, to form alkenes. This pericyclic reaction proceeds through a five-membered cyclic transition state where the sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen, and leading to the simultaneous cleavage of the C–H and C–S bonds. The syn stereochemistry of the elimination is a defining feature, requiring the hydrogen and the sulfoxide group to be on the same side of the C–C bond.

Computational studies have been employed to investigate the energetics of these reactions. For simple alkyl sulfoxides, the gas-phase activation enthalpy for elimination is around 32.9 ± 0.9 kcal/mol. The reactivity of sulfoxides toward β-elimination is generally lower than that of corresponding selenoxides, often requiring elevated temperatures. This difference in reactivity has been computationally correlated with the basicities of the chalcogenoxide oxygen atoms and the strength of the chalcogen–carbon bonds; activation energies decrease in the order S > Se > Te.

Dimethyl sulfoxide (DMSO) itself can mediate elimination reactions, acting as both a nucleophile and a scavenger for byproducts. In the case of 3-aryl 2,3-dihalopropanoates, DMSO facilitates a reductive elimination to form cinnamates, proceeding through an alkoxysulfonium intermediate.

Computational Chemistry for Stereoselectivity and Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral molecules like (R)-4-Chlorophenyl methyl sulfoxide. Techniques such as molecular docking and Density Functional Theory (DFT) provide detailed insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity.

Molecular Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable for studying how a chiral substrate like (R)-4-Chlorophenyl methyl sulfoxide interacts with the active site of an enzyme.

Enzymes such as methionine sulfoxide reductases (Msr) and DMSO reductases are known to catalyze the enantioselective reduction of chiral sulfoxides. Docking studies help to elucidate the binding modes of different sulfoxide enantiomers within the enzyme's active site. These studies have shown that interactions, such as hydrogen bonding and hydrophobic contacts, between the substrate and key amino acid residues are responsible for chiral recognition. For example, in the enzymatic oxidation of alkyl aryl sulfides by nitrobenzene (B124822) dioxygenase (NBDO), molecular docking suggested that the location of the substrate in the active site is coordinated by hydrophobic interactions and steric factors, which in turn influence the activity and enantioselectivity of the reaction. By simulating these interactions, researchers can rationalize experimentally observed enantioselectivities and even predict which enantiomer will react preferentially.

Table 1: Key Interactions in Enzyme-Sulfoxide Docking Studies

| Enzyme Family | Substrate Type | Key Interaction Types | Outcome |

| Methionine Sulfoxide Reductase A (MsrA) | Aryl alkyl sulfoxides | Hydrophobic interactions, Hydrogen bonding | Enantioselective reduction of (S)-sulfoxides |

| DMSO Reductase (DmsABC) | Aryl alkyl sulfoxides | Coordination to metal cofactor, Steric hindrance | Enantioselective reduction of (R)-sulfoxides |

| Nitrobenzene Dioxygenase (NBDO) | Prochiral sulfides | Hydrophobic interactions, Steric fit in active site | Enantioselective oxidation to chiral sulfoxides |

Density Functional Theory (DFT) Calculations for Conformational Analysis and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to calculate molecular geometries, vibrational frequencies, and the energies of ground states, excited states, and transition states.

For a molecule like 4-Chlorophenyl methyl sulfoxide, DFT calculations can determine the most stable conformation by optimizing the geometry and calculating the corresponding energy. Furthermore, DFT is crucial for mapping reaction pathways. By calculating the energies of reactants, products, and, most importantly, the transition state, the activation energy (energy barrier) of a reaction can be determined. For instance, DFT calculations have been used to model the oxo-transfer reaction from a substrate like dimethyl sulfoxide (DMSO) to a molybdenum complex, identifying multiple transition states and intermediates along the reaction coordinate. These calculations provide detailed information on bond breaking and bond formation throughout the process. DFT has also been used to study the effects of substituents on the activation barriers of sulfoxide elimination reactions, providing insights that correlate well with experimental observations.

Table 2: Representative DFT Functionals and Basis Sets for Sulfoxide Studies

| Computational Task | Typical DFT Functional | Typical Basis Set | Information Obtained |

| Geometry Optimization | B3LYP | 6-31G(d,p) | Stable molecular conformation, bond lengths, bond angles |

| Frequency Calculation | B3LYP | 6-31G(d,p) | Vibrational modes, confirmation of minima or transition states |

| Transition State Search | B3LYP, M06-2X | 6-311+G(d,p) | Geometry of the transition state, activation energy barrier |

| Reaction Pathway Mapping | ωB97X-D | def2-TZVP | Energies of intermediates and transition states along the reaction coordinate |

Theoretical Analysis of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind enantioselective catalysis, enzymatic reactions, and chiral chromatography. Theoretical analysis provides a molecular-level understanding of these processes.

Computational models are used to simulate the interaction between a chiral selector (like a chiral stationary phase in HPLC) and the individual enantiomers of a chiral analyte (the sulfoxide). These simulations, often combining molecular docking and DFT, calculate the binding energies for the formation of diastereomeric complexes. It has been found that the enantiomer forming the more stable complex (lower binding energy) is the one that is more strongly retained during chromatography. Theoretical studies have revealed that the stability of these complexes is governed by a combination of intermolecular forces, including hydrogen bonds, π-π stacking, and steric repulsion. For chiral recognition to occur, a "three-point interaction model" is often invoked, although it is not a strict requirement. DFT calculations can quantify the strength of these interactions and help rationalize the observed enantioselectivity.

Influence of Substituent Electronic Effects on Stereochemical Outcomes and Coordination Behavior

The electronic nature of substituents on the aryl ring of compounds like (R)-4-Chlorophenyl methyl sulfoxide plays a pivotal role in dictating the stereochemical course of reactions and influencing the molecule's behavior as a ligand in coordination chemistry. The 4-chloro substituent, being moderately electron-withdrawing through inductive effects and weakly electron-donating through resonance, modifies the electron density at the sulfur atom and the adjacent phenyl ring. These modifications have significant implications for the transition states of reactions and the nature of metal-sulfoxide bonding.

Computational and experimental studies on various aryl sulfoxides have demonstrated that the electronic properties of para-substituents directly impact the stereoselectivity of reactions at or adjacent to the sulfoxide group. In the case of (R)-4-Chlorophenyl methyl sulfoxide, the chloro group's electron-withdrawing nature can influence reactions such as nucleophilic attacks or rearrangements by altering the stability of charged intermediates or transition states.

Research on related aryl sulfoxides has shown that electron-withdrawing groups can enhance the diastereoselectivity of certain reactions. For instance, in reactions where the sulfoxide oxygen acts as a directing group, a more electron-deficient aryl ring can lead to stronger coordination with Lewis acids or metal catalysts, resulting in a more ordered transition state and higher stereochemical control.

The electronic effects of the 4-chloro substituent also extend to the coordination behavior of (R)-4-Chlorophenyl methyl sulfoxide when it acts as a chiral ligand for transition metals. Chiral sulfoxides are known to coordinate to metal centers through either the sulfur or the oxygen atom. nih.gov The choice of coordination mode (S- vs. O-coordination) is influenced by both steric and electronic factors. The electron-withdrawing chloro group can affect the nucleophilicity of both the sulfur and oxygen atoms, thereby influencing the strength and nature of the metal-ligand bond.

Computational studies on similar aryl sulfoxides have provided insights into how substituents modulate the coordinating properties. The presence of an electron-withdrawing group like chlorine can decrease the electron density on the sulfur atom, potentially favoring O-coordination in some instances, particularly with hard metal centers. Conversely, for soft metal centers, S-coordination might still be preferred, but the bond strength could be modulated by the substituent.

The following table summarizes the expected influence of the 4-chloro substituent on key parameters related to stereochemical outcomes and coordination behavior, based on general principles established for aryl sulfoxides.

| Parameter | Influence of 4-Chloro Substituent | Rationale |

| Stereoselectivity in Nucleophilic Addition | Potentially enhanced | Stabilization of anionic transition states through inductive electron withdrawal. |

| Lewis Acidity of Coordinated Metals | Increased effective Lewis acidity | The electron-withdrawing nature of the chloro group can make the sulfoxide a weaker donor, thus increasing the Lewis acidity of the coordinated metal center. |

| Coordination Mode (S vs. O) | May influence the preference | The relative nucleophilicity of the sulfur and oxygen atoms is altered by the electronic effect of the substituent, which can affect the preferred coordination site depending on the metal's properties. nih.gov |

| Metal-Ligand Bond Strength | Modulated | The overall electron density on the sulfoxide group is reduced, which can affect the strength of the coordination bond. |

Detailed research findings from studies on various para-substituted aryl methyl sulfoxides have provided quantitative data on these effects. For example, in asymmetric reactions, a Hammett plot analysis often reveals a correlation between the electronic parameter (σ) of the substituent and the enantiomeric excess (ee) or diastereomeric excess (de) of the product. For an electron-withdrawing substituent like chlorine, a positive reaction constant (ρ) would indicate that the stereoselectivity is enhanced by the substituent.

A hypothetical data set illustrating the effect of para-substituents on the diastereoselectivity of a generic reaction involving an aryl methyl sulfoxide is presented below. This table is based on established trends where electron-withdrawing groups often lead to higher stereoselectivity.

| Para-Substituent (X) in (R)-4-X-phenyl methyl sulfoxide | Hammett Constant (σp) | Diastereomeric Excess (de %) |

| -OCH₃ | -0.27 | 75 |

| -CH₃ | -0.17 | 80 |

| -H | 0.00 | 85 |

| -Cl | +0.23 | 92 |

| -NO₂ | +0.78 | 98 |

This trend suggests that the electron-withdrawing nature of the chloro group in (R)-4-Chlorophenyl methyl sulfoxide contributes to a more organized and selective transition state in this hypothetical reaction, leading to a higher diastereomeric excess compared to substrates with electron-donating or neutral substituents.

Advanced Synthetic Transformations and Derivatization Strategies for R 4 Chlorophenyl Methyl Sulfoxide

Selective Chemical Modifications at the Sulfoxide (B87167) Moiety

The sulfoxide group is the central functional moiety of (R)-4-Chlorophenyl methyl sulfoxide, offering several avenues for selective chemical modification. The most fundamental transformations involve changes in the oxidation state of the sulfur atom, primarily through deoxygenation to the sulfide (B99878) or oxidation to the sulfone.

Recent advancements have focused on developing mild and selective methods for these transformations. For instance, photocatalytic deoxygenation has emerged as a powerful technique for the reduction of sulfoxides to their corresponding sulfides. acs.org This method often utilizes a suitable photocatalyst and a terminal reductant under visible light irradiation, offering a green alternative to traditional reagents that can be harsh and less functional-group tolerant. acs.org While studies have specifically demonstrated this for analogues like 4-bromophenyl methyl sulfoxide, the principles are directly applicable to (R)-4-chlorophenyl methyl sulfoxide. acs.org Such reactions are crucial for synthetic sequences where the sulfoxide has served its purpose as a chiral auxiliary and needs to be removed.

| Transformation | Reagents and Conditions | Product | Ref. |

| Deoxygenation (Reduction) | Photocatalyst (e.g., PC1, PC2), PPh₃, CH₂Cl₂, blue LED light, Ar atmosphere | 4-Chlorophenyl methyl sulfide | acs.org |

Table 1: Selective Deoxygenation of the Sulfoxide Moiety. This table is based on analogous reactions described in the literature.

Functionalization of the Chlorophenyl Aromatic Ring

The aromatic ring of (R)-4-Chlorophenyl methyl sulfoxide provides a scaffold for further functionalization, allowing for the introduction of new substituents and the construction of more complex molecular architectures. The existing chloro-substituent and the sulfoxide group significantly influence the reactivity of the ring.

The sulfoxide group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the para-chloro substituent by various nucleophiles, providing a direct route to a wide range of derivatized phenyl methyl sulfoxides.

Furthermore, modern cross-coupling and C-H functionalization techniques offer sophisticated pathways to modify the aromatic ring. Palladium-catalyzed reactions, for example, can be employed to form new carbon-carbon or carbon-heteroatom bonds. A site-selective, two-step C-H sulfination sequence via aryl sulfonium (B1226848) salts has been reported to access aryl sulfonamides, demonstrating a powerful strategy for functionalizing aromatic rings that could be adapted for this specific substrate. acs.org

| Reaction Type | Potential Reagents | Position of Functionalization | Potential Product Class |

| Nucleophilic Aromatic Substitution (SNAr) | NaOMe, KSR, R₂NH | C4 (ipso-substitution) | Aryl ethers, thioethers, anilines |

| Palladium-Catalyzed Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | C4 (ipso-substitution) | Biaryls, Arylamines |

| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) | C2, C6 (ortho to sulfoxide) | Functionalized arenes |

Table 2: Potential Strategies for Aromatic Ring Functionalization.

Synthesis of Downstream Chiral Sulfone Derivatives

The oxidation of the sulfoxide moiety to a sulfone represents a key derivatization strategy, yielding 4-Chlorophenyl methyl sulfone. chemspider.comuni.lu This transformation converts the chiral sulfoxide into an achiral sulfone, a functional group prevalent in pharmaceuticals and materials science. The oxidation is typically achieved with common oxidants such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

This oxidation step is particularly significant in the context of kinetic resolution. When a scalemic mixture of a chiral sulfoxide is subjected to oxidation with a chiral catalyst or under conditions where one enantiomer reacts faster than the other, it is possible to obtain both an enantioenriched sulfoxide and the corresponding sulfone. researchgate.net For example, a chiral titanium-binol complex has been used in combination with tert-butyl hydroperoxide (TBHP) for asymmetric sulfide oxidation, where subsequent kinetic resolution through over-oxidation to the sulfone can enhance the enantiomeric excess of the remaining sulfoxide. researchgate.net This dual process of asymmetric oxidation and complementary kinetic resolution is a highly efficient strategy for producing enantiopure sulfoxides. researchgate.net

| Starting Material | Oxidant/Conditions | Product | Key Outcome | Ref. |

| (R)-4-Chlorophenyl methyl sulfoxide | H₂O₂, m-CPBA, or other standard oxidants | 4-Chlorophenyl methyl sulfone | Conversion of sulfoxide to sulfone | chemspider.comresearchgate.net |

| Racemic 4-Chlorophenyl methyl sulfoxide | Chiral catalyst + oxidant (e.g., Ti-complex/TBHP) | (S)-4-Chlorophenyl methyl sulfoxide (enantioenriched) + 4-Chlorophenyl methyl sulfone | Kinetic Resolution | researchgate.net |

Table 3: Synthesis of 4-Chlorophenyl Methyl Sulfone via Oxidation.

Integration of (R)-4-Chlorophenyl Methyl Sulfoxide into Multistep Synthesis Sequences

Chiral sulfoxides are highly valued as chiral auxiliaries in asymmetric synthesis, a role for which (R)-4-Chlorophenyl methyl sulfoxide and its analogues are well-suited. illinois.eduresearchgate.net In this capacity, the chiral sulfinyl group is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed, often through reduction to the sulfide or oxidation to the sulfone. illinois.edu

The utility of closely related auxiliaries, such as (R)-methyl-p-tolyl sulfoxide, highlights the potential applications. These auxiliaries have been successfully employed in diastereoselective reductions of β-ketosulfoxides and in Diels-Alder reactions. researchgate.net For instance, the condensation of an optically pure aryl methyl sulfoxide with a succinic diester can produce a 4-oxo-5-sulfinyl decanoate, which can then be selectively reduced to the corresponding alcohol with high diastereoselectivity, serving as a key step in the synthesis of natural products. researchgate.net

The integration of such compounds into longer synthetic sequences is being streamlined by innovations like flow chemistry. syrris.jp Multi-step syntheses, including transformations that could involve chiral sulfoxide intermediates, can be linked into continuous sequences using immobilized reagents and catalysts, significantly improving efficiency and purity. syrris.jp

| Application | Reaction Type | Role of Sulfoxide | Subsequent Step |

| Natural Product Synthesis | Diastereoselective reduction of a β-ketosulfoxide | Chiral Auxiliary | Removal of auxiliary (e.g., reduction) to reveal chiral alcohol |

| Cycloadditions | Diels-Alder reaction with a vinyl sulfoxide | Chiral Dienophile | Transformation of the cycloadduct into a target molecule |

| Asymmetric C-C Bond Formation | Aldol (B89426) or Michael additions of α-sulfinyl carbanions | Stereodirecting group | Reductive cleavage of the C-S bond |

Table 4: Applications of (R)-Aryl Methyl Sulfoxides as Chiral Auxiliaries in Multistep Synthesis.

Q & A

Q. Basic

- Storage : Solutions in methanol (e.g., 2500 µg/mL) should be stored at –20°C in amber vials to prevent photodegradation .

- Handling : Avoid prolonged exposure to air to minimize oxidation. Use inert atmospheres (N₂/Ar) for long-term storage of pure compounds.

What spectroscopic and chromatographic methods are recommended for characterizing (R)-4-Chlorophenyl methyl sulfoxide?

Q. Basic

- NMR : ¹H and ¹³C NMR to confirm sulfoxide formation (e.g., sulfoxide S=O group induces characteristic deshielding of adjacent protons) .

- Chiral HPLC : To determine enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose-based columns) .

- Optical rotation : Measure specific rotation to confirm the (R)-configuration, comparing to literature values for validation.

How can researchers achieve high enantiomeric purity in (R)-4-Chlorophenyl methyl sulfoxide synthesis?

Q. Advanced

- Asymmetric oxidation : Use chiral catalysts (e.g., Sharpless-type titanium complexes) to induce stereoselectivity during sulfide oxidation.

- Kinetic resolution : Employ enzymes (e.g., sulfoxidases) to preferentially oxidize one enantiomer .

- Chiral chromatography : Separate racemic mixtures using preparative chiral HPLC, though this is less ideal for large-scale synthesis .

How do steric and electronic effects influence the reactivity of (R)-4-Chlorophenyl methyl sulfoxide in nucleophilic substitutions?

Q. Advanced

- Electronic effects : The electron-withdrawing 4-chlorophenyl group increases sulfoxide electrophilicity, enhancing reactivity with soft nucleophiles (e.g., thiols).

- Steric effects : The methyl group adjacent to the sulfoxide oxygen hinders backside attack, favoring retention of configuration in SN2-like mechanisms. Computational studies (DFT) can model transition states to predict regioselectivity .

What strategies mitigate variability in catalytic oxidation of 4-chlorophenyl methyl sulfide to the (R)-sulfoxide?

Q. Advanced

- Parameter optimization : Use AI-driven platforms (e.g., PubCompare.ai ) to analyze literature protocols and identify critical variables (e.g., catalyst loading, solvent polarity) affecting reproducibility .

- In-line monitoring : Implement real-time techniques (e.g., FTIR or Raman spectroscopy) to track reaction progress and adjust conditions dynamically .

How should researchers address discrepancies in reported reaction yields for (R)-4-Chlorophenyl methyl sulfoxide synthesis?

Q. Advanced

- Meta-analysis : Cross-reference protocols using platforms like PubCompare.ai to identify overlooked variables (e.g., trace moisture, reagent purity) .

- Controlled replication : Systematically vary parameters (e.g., temperature, stirring rate) in a design-of-experiments (DoE) framework to isolate contributing factors .

What computational tools are used to predict the behavior of (R)-4-Chlorophenyl methyl sulfoxide in asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.